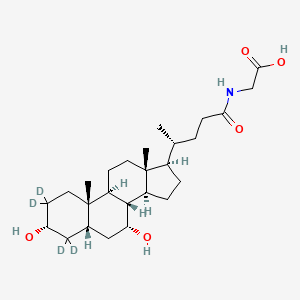
Glycochenodeoxycholic acid-d4
Overview
Description
Glycochenodeoxycholic Acid-d4, also known as Chenodeoxycholylglycine-d4, is a deuterium-labeled bile acid. It is formed in the liver from chenodeoxycholate and glycine. This compound acts as a detergent to solubilize fats for absorption and is itself absorbed. This compound is primarily used in scientific research as a stable isotope-labeled compound .
Mechanism of Action
Target of Action
Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a deuterium-labeled form of Glycochenodeoxycholic acid . The primary target of GCDCA-d4 is the 7-alpha-hydroxysteroid dehydrogenase enzyme . This enzyme is involved in the metabolism of steroids and plays a crucial role in the conversion of primary bile acids to secondary bile acids .
Mode of Action
GCDCA-d4, like its non-deuterated form, acts as a detergent that solubilizes fats for absorption . It interacts with its target enzyme, altering its activity and thus influencing the metabolism of steroids and bile acids .
Biochemical Pathways
The primary biochemical pathway affected by GCDCA-d4 is the bile acid synthesis pathway . By interacting with the 7-alpha-hydroxysteroid dehydrogenase, GCDCA-d4 can influence the conversion of primary bile acids to secondary bile acids . This can have downstream effects on lipid digestion and absorption, as well as various signaling pathways mediated by bile acids .
Pharmacokinetics
As a bile acid, it is known to be absorbed and distributed in the body, participating in the enterohepatic circulation . Its deuterated form may exhibit altered pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
The primary result of GCDCA-d4 action is the solubilization of fats, facilitating their absorption . Additionally, GCDCA-d4 has been reported to induce apoptosis in hepatocytes , which could have significant implications for liver health and disease.
Action Environment
The action of GCDCA-d4, like other bile acids, can be influenced by various environmental factors. These can include diet, gut microbiota composition, and liver health, all of which can impact bile acid synthesis and metabolism . Furthermore, the deuterium labeling of GCDCA-d4 could potentially influence its stability and efficacy under different environmental conditions .
Biochemical Analysis
Biochemical Properties
Glycochenodeoxycholic acid-d4, like its non-deuterated counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reduces the formation of cholic acid in primary human hepatocytes . The nature of these interactions is primarily due to its detergent-like properties, which allow it to solubilize fats for absorption .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to induce apoptosis in hepatocytes . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce apoptosis in hepatocytes, an effect that can be blocked by the protein kinase C (PKC) inhibitor chelerythrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Given its role in fat solubilization and absorption, it is likely to be found in areas of the cell involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycochenodeoxycholic Acid-d4 involves the incorporation of deuterium into Glycochenodeoxycholic Acid. This process typically includes the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out under controlled conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Glycochenodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Glycochenodeoxycholic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying chemical reactions.
Biology: Employed in studies of bile acid metabolism and transport.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand drug interactions and effects.
Industry: Applied in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Glycochenodeoxycholic Acid: The non-deuterated form of Glycochenodeoxycholic Acid-d4.
Taurochenodeoxycholic Acid: A bile acid conjugated with taurine instead of glycine.
Glycodeoxycholic Acid: A bile acid conjugated with glycine but derived from deoxycholic acid
Uniqueness
Glycochenodeoxycholic Acid-d4 is unique due to its deuterium labeling, which makes it a valuable tool in scientific research. The incorporation of deuterium allows for precise tracing and quantification in metabolic studies, providing insights into the pharmacokinetics and dynamics of bile acids .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-PKIQRPOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167643 | |
| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201918-16-2 | |
| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201918-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
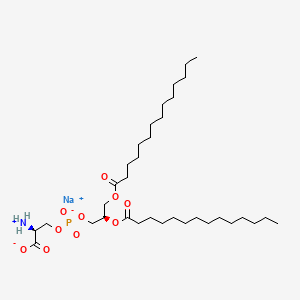
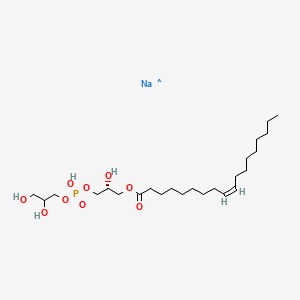
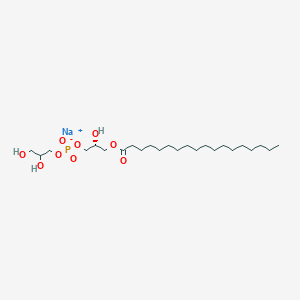

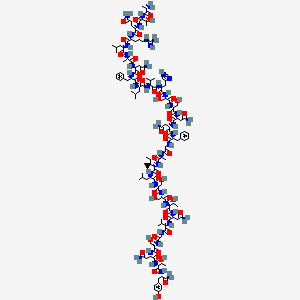

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)

